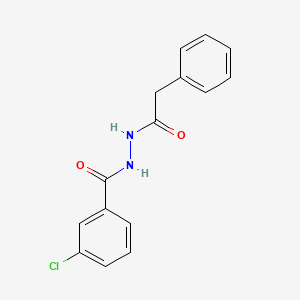
3-chloro-N-(4-ethylphenyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-ethylphenyl)-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
3-chloro-N-(4-ethylphenyl)-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to inhibit the replication of the influenza virus and herpes simplex virus.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-ethylphenyl)-1-benzothiophene-2-carboxamide involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and viral replication. The compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, the compound has been shown to inhibit the replication of the influenza virus by targeting the viral RNA polymerase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-(4-ethylphenyl)-1-benzothiophene-2-carboxamide have been studied in vitro and in vivo. The compound has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. It has also been shown to reduce the viral load in animal models of influenza and herpes simplex virus infection.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-(4-ethylphenyl)-1-benzothiophene-2-carboxamide in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-viral activities. The compound is also relatively easy to synthesize and has good stability. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 3-chloro-N-(4-ethylphenyl)-1-benzothiophene-2-carboxamide. One direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential targets for drug development.
Conclusion
In conclusion, 3-chloro-N-(4-ethylphenyl)-1-benzothiophene-2-carboxamide is a promising compound with potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-viral activities make it a valuable compound for further study. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in the field of medicinal chemistry.
Synthesis Methods
The synthesis of 3-chloro-N-(4-ethylphenyl)-1-benzothiophene-2-carboxamide involves the reaction of 4-ethylphenylamine with 2-chlorobenzoic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-mercaptobenzothiazole to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
properties
IUPAC Name |
3-chloro-N-(4-ethylphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-2-11-7-9-12(10-8-11)19-17(20)16-15(18)13-5-3-4-6-14(13)21-16/h3-10H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCOMIXQORRBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-ethylphenyl)-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5878758.png)


![2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5878769.png)
![5-{[(3-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5878775.png)


![2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)

![4-[(2-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5878803.png)
![3-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5878814.png)


